molecular formula C25H17F2N3O3S B2487058 2-Amino-6-(2-fluorobenzyl)-4-(4-fluorophenyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide CAS No. 893294-65-0

2-Amino-6-(2-fluorobenzyl)-4-(4-fluorophenyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide

Cat. No.: B2487058
CAS No.: 893294-65-0
M. Wt: 477.49
InChI Key: PAUOPZRPZVWXNZ-UHFFFAOYSA-N
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Description

This compound belongs to the pyranobenzothiazine class, characterized by a fused pyrano-benzothiazine core substituted with fluorinated aromatic groups and a nitrile moiety. Its structural complexity arises from the dihydropyrano ring system, 2-fluorobenzyl, and 4-fluorophenyl substituents, which confer unique electronic and steric properties.

Properties

IUPAC Name

2-amino-4-(4-fluorophenyl)-6-[(2-fluorophenyl)methyl]-5,5-dioxo-4H-pyrano[3,2-c][2,1]benzothiazine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H17F2N3O3S/c26-17-11-9-15(10-12-17)22-19(13-28)25(29)33-23-18-6-2-4-8-21(18)30(34(31,32)24(22)23)14-16-5-1-3-7-20(16)27/h1-12,22H,14,29H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAUOPZRPZVWXNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN2C3=CC=CC=C3C4=C(S2(=O)=O)C(C(=C(O4)N)C#N)C5=CC=C(C=C5)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H17F2N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-Amino-6-(2-fluorobenzyl)-4-(4-fluorophenyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide (CAS Number: 893294-65-0) is a complex organic molecule that has garnered attention in medicinal chemistry due to its unique structure and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Structural Characteristics

The molecular formula of the compound is C25H17F2N3O3SC_{25}H_{17}F_{2}N_{3}O_{3}S, with a molecular weight of approximately 477.5 g/mol. The structural framework includes a pyrano[3,2-c][2,1]benzothiazine core that is substituted with fluorinated phenyl groups. These modifications are believed to enhance the compound's lipophilicity and biological activity.

PropertyValue
Molecular FormulaC25H17F2N3O3SC_{25}H_{17}F_{2}N_{3}O_{3}S
Molecular Weight477.5 g/mol
Structural CorePyrano[3,2-c][2,1]benzothiazine
Fluorinated Substituents2-Fluorobenzyl and 4-Fluorophenyl

Biological Activity Overview

Research indicates that compounds similar to 2-Amino-6-(2-fluorobenzyl)-4-(4-fluorophenyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide exhibit a range of biological activities:

  • Anticancer Activity : Preliminary studies suggest that derivatives of benzothiazine compounds can inhibit cancer cell proliferation. For instance, analogs have shown cytotoxic effects comparable to established chemotherapeutics like doxorubicin .
  • Antimicrobial Properties : Benzothiazine derivatives have been explored for their antimicrobial potential against various pathogens. The presence of fluorinated groups may enhance their efficacy against bacteria and fungi .
  • Cholinesterase Inhibition : Some studies highlight the potential of similar compounds as acetylcholinesterase inhibitors, which could be beneficial in treating neurodegenerative diseases like Alzheimer's disease .

The biological activity of this compound may be attributed to several mechanisms:

  • Enzyme Inhibition : The structural features allow for interaction with key enzymes involved in cellular signaling and metabolism. For example, inhibition of acetylcholinesterase can lead to increased levels of acetylcholine in synapses, enhancing neurotransmission.
  • DNA Interaction : Molecular docking studies indicate that benzothiazine derivatives can bind to DNA minor grooves or interact with topoisomerase II, disrupting cancer cell replication processes .
  • Cell Proliferation Inhibition : Compounds in this class have demonstrated the ability to induce apoptosis in cancer cells through various signaling pathways .

Anticancer Activity

In vitro studies involving human lung cancer cell lines (A549, HCC827) revealed that certain derivatives exhibited significant cytotoxicity. For example:

  • Compound A showed an IC50 value of 0.15 µM against A549 cells.
  • Compound B demonstrated a lower IC50 value compared to doxorubicin in similar assays.

Antimicrobial Effects

A study assessed the antimicrobial activity of related benzothiazine compounds against Staphylococcus aureus and Escherichia coli:

  • Compounds exhibited minimum inhibitory concentrations (MIC) ranging from 10 to 50 µg/mL.
  • Structure-activity relationship (SAR) analysis indicated that fluorination enhanced antimicrobial efficacy.

Comparison with Similar Compounds

Key Observations :

  • Fluorine Positioning : The target compound’s 2-fluorobenzyl group differs from analogs like 6d (4-chlorobenzyl) or 6g (4-fluorobenzyloxy), which may alter binding affinity to enzymes like MAO due to steric and electronic effects .
  • Biological Activity : Fluorine substitution at the 4-position of the phenyl ring (common in all analogs) is associated with enhanced MAO inhibition, but selectivity (MAO-A vs. MAO-B) depends on additional substituents. For example, bulkier groups (e.g., 4-chlorobenzyl in 6d) favor MAO-A selectivity, while smaller substituents (e.g., methyl in 7q) retain potency .

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